3-Butyl-1,2,4-cyclopentanetrione 3-Butyl-1,2,4-cyclopentanetrione
Brand Name: Vulcanchem
CAS No.: 46005-09-8
VCID: VC16056279
InChI: InChI=1S/C9H12O3/c1-2-3-4-6-7(10)5-8(11)9(6)12/h6H,2-5H2,1H3
SMILES:
Molecular Formula: C9H12O3
Molecular Weight: 168.19 g/mol

3-Butyl-1,2,4-cyclopentanetrione

CAS No.: 46005-09-8

Cat. No.: VC16056279

Molecular Formula: C9H12O3

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

3-Butyl-1,2,4-cyclopentanetrione - 46005-09-8

Specification

CAS No. 46005-09-8
Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
IUPAC Name 3-butylcyclopentane-1,2,4-trione
Standard InChI InChI=1S/C9H12O3/c1-2-3-4-6-7(10)5-8(11)9(6)12/h6H,2-5H2,1H3
Standard InChI Key HMFXLRRRGHKBCH-UHFFFAOYSA-N
Canonical SMILES CCCCC1C(=O)CC(=O)C1=O

Introduction

Identification and Physicochemical Properties

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H12O3\text{C}_9\text{H}_{12}\text{O}_3
Molecular Weight168.19 g/mol
CAS Registry Number46005-09-08
SMILESCCCCC1C(=O)CC(=O)C1=O
InChIKeyHMFXLRRRGHKBCH-UHFFFAOYSA-N

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 3-butyl-1,2,4-cyclopentanetrione typically proceeds via a nucleophilic substitution mechanism. Cyclopentanetrione reacts with butyl halides (e.g., 1-bromobutane) in the presence of a base such as sodium hydride (NaH\text{NaH}) or potassium carbonate (K2CO3\text{K}_2\text{CO}_3). Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) facilitate the reaction by stabilizing ionic intermediates. For example:

Cyclopentanetrione+CH3(CH2)3BrNaH, DMF3-Butyl-1,2,4-cyclopentanetrione+HBr\text{Cyclopentanetrione} + \text{CH}_3(\text{CH}_2)_3\text{Br} \xrightarrow{\text{NaH, DMF}} \text{3-Butyl-1,2,4-cyclopentanetrione} + \text{HBr}

Yields depend on reaction temperature and stoichiometry, with optimal conditions reported at 60–80°C for 12–24 hours. Purification via column chromatography or recrystallization from ethanol yields the final product with >90% purity.

Industrial Manufacturing

Molecular Structure and Reactivity

Electronic Configuration

The compound’s reactivity stems from its three electron-deficient carbonyl groups, which act as electrophilic centers. Density functional theory (DFT) calculations would predict partial positive charges on the carbonyl carbons (δ+\delta^+), making them susceptible to nucleophilic attack by amines, alcohols, or Grignard reagents. The butyl chain, a weak electron-donating group, slightly modulates this electrophilicity through inductive effects.

Mechanistic Insights

In biological systems, 3-butyl-1,2,4-cyclopentanetrione covalently modifies proteins via Michael addition or Schiff base formation. For instance, the carbonyl groups may react with cysteine thiols or lysine amines, disrupting enzyme active sites. This mechanism underpins its use in studying protein-ligand interactions and enzyme inhibition.

Chemical Reactions and Applications

Industrial and Research Applications

  • Medicinal Chemistry: Serves as a scaffold for synthesizing kinase inhibitors and antimicrobial agents .

  • Materials Science: Participates in polymer cross-linking reactions due to its multifunctional carbonyl groups.

  • Agrochemicals: Intermediate in herbicides targeting plant growth regulators.

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